molecular formula C21H24O2 B1671454 Gestrinone CAS No. 16320-04-0

Gestrinone

Número de catálogo: B1671454
Número CAS: 16320-04-0
Peso molecular: 308.4 g/mol
Clave InChI: BJJXHLWLUDYTGC-ANULTFPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Gestrinona se sintetiza a través de una serie de reacciones químicas que comienzan con la estrona. Los pasos clave implican la introducción de grupos etilínicos y etilos en posiciones específicas del núcleo esteroideo. La ruta sintética normalmente incluye:

Métodos de Producción Industrial

La producción industrial de gestrinona implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la hidrogenación catalítica y las condiciones de reacción controladas para evitar reacciones secundarias no deseadas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Gestrinona sufre varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, cetonizados y sustituidos de gestrinona .

Aplicaciones Científicas De Investigación

Efficacy in Endometriosis Treatment

Gestrinone has been studied extensively for its role in managing endometriosis, a chronic condition characterized by the growth of endometrial tissue outside the uterus. Key findings include:

  • Symptom Relief : Studies indicate that this compound significantly alleviates dysmenorrhea and pelvic pain. A systematic review involving 1,286 women demonstrated that this compound led to a notable decrease in endometriosis scores post-treatment, with significant improvements observed in pain relief metrics .
  • Pregnancy Rates : Women treated with this compound exhibited increased pregnancy rates compared to those receiving other treatments like danazol or leuprolide acetate. The literature suggests that this compound may enhance fertility outcomes in patients with endometriosis .
  • Comparison with Other Treatments : In comparative studies, this compound has shown similar or superior efficacy to traditional treatments for endometriosis, such as danazol and leuprolide acetate. However, the quality of evidence is often noted as low or unclear due to limited sample sizes and study designs .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

Study Participants Dosage Results
Randomized Trial on Endometriosis 12 women1.25 mg or 2.5 mg twice weeklySignificant reduction in endometriosis scores; side effects reported in 67% of participants.
Comparative Study with Leuprolide 55 womenOral this compound vs. leuprolide acetateThis compound showed prolonged pain reduction without negatively affecting bone density.

These studies highlight the potential of this compound not only as an effective treatment for endometriosis but also as a safer alternative concerning bone health compared to other hormonal therapies.

Hormonal Applications Beyond Endometriosis

This compound's applications extend beyond endometriosis:

  • Menopausal Symptoms : There is emerging interest in using this compound for managing menopausal symptoms due to its ability to induce endometrial atrophy .
  • Lipedema and Sarcopenia : Preliminary research suggests potential benefits in treating lipedema and sarcopenia, although more extensive studies are required to confirm these findings .

Safety Profile and Side Effects

While this compound is generally well-tolerated, common side effects include:

  • Acne
  • Seborrhea
  • Possible transient changes in breast size

Most side effects reported are mild and similar to those associated with other progestins . Long-term safety data remain limited, necessitating further research to establish a comprehensive safety profile.

Mecanismo De Acción

Gestrinona ejerce sus efectos a través de múltiples vías:

Comparación Con Compuestos Similares

Gestrinona es similar a otros esteroides sintéticos como el danazol y la mifepristona, pero tiene propiedades únicas:

Lista de Compuestos Similares

Actividad Biológica

Gestrinone is a synthetic steroidal hormone with notable biological activities, primarily recognized for its use in treating endometriosis. Its pharmacological profile includes androgenic , anti-estrogenic , and anti-progestogenic properties, making it a versatile agent in gynecological therapies.

This compound exhibits a complex mechanism of action involving multiple hormone receptors:

  • Progesterone Receptors : It acts as a weak agonist in certain tissues (e.g., rabbit endometrium) and as an antagonist in others, influencing reproductive functions.
  • Androgen Receptors : Moderate agonist activity has been noted, particularly in prostatic tissues, which can affect androgen-dependent conditions.
  • Estrogen Receptors : this compound shows both agonistic and antagonistic properties, with enhanced anti-estrogenic effects due to enzymatic actions on estrogen metabolism.
  • Glucocorticoid and Gonadotropin-Releasing Hormone Receptors : It also antagonizes these receptors, contributing to its therapeutic effects in endometriosis and other estrogen-dependent disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Approximately 30% oral bioavailability.
  • Volume of Distribution : 67 L.
  • Half-Life : About 24 hours.
  • Metabolism : Primarily occurs in the liver through hydroxylation, leading to active but weaker metabolites.
  • Excretion : Roughly 40-45% is eliminated via urine and 30-35% via feces .

Endometriosis Treatment

Numerous studies have evaluated the efficacy of this compound in managing endometriosis:

  • A double-blind randomized controlled trial demonstrated that none of the patients treated with this compound experienced disease deterioration compared to 47% in the placebo group (p = 0.002). Furthermore, significant improvement was reported in the this compound group (p = 0.004) .
Study TypeParticipantsTreatmentResults
Randomized Controlled Trial36 (18 this compound, 18 placebo)This compound vs. placeboSignificant improvement in endometriosis symptoms with this compound
Dose Comparison Study12 (6 per dose)This compound 1.25 mg vs. 2.5 mg twice weeklyMean endometriosis score decreased significantly post-treatment

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties:

  • Preclinical studies on breast cancer cell lines (MDA-MB-231) indicated a concentration-dependent reduction in cell viability, suggesting potential as an adjunctive treatment for certain malignancies .

Side Effects and Considerations

While this compound is effective, it is associated with side effects due to its androgenic activity:

  • Common adverse effects include seborrhea, acne, increased libido, and clitoral hypersensitivity.
  • Monitoring is essential for patients due to potential metabolic impacts, such as changes in lipid profiles and hormone levels .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when evaluating Gestrinone’s efficacy in preclinical models of endometriosis or uterine fibroids?

To assess this compound’s efficacy, researchers must:

  • Select appropriate disease models : Use hormonally induced rodent models (e.g., endometrial implant models in rats) that mimic human pathophysiology .
  • Standardize dosing protocols : this compound’s anti-progestogenic effects are dose-dependent; employ dose-response studies (e.g., 0.5–2.5 mg/kg/day) to balance efficacy and adverse effects like osteoporosis .
  • Include dual control groups : Compare against both untreated cohorts and standard therapies (e.g., leuprolide) to contextualize therapeutic outcomes .
  • Measure biomarkers : Quantify serum gonadotropin levels (LH/FSH) and tissue-specific markers (e.g., progesterone receptor density) to validate mechanistic hypotheses .

Q. How can researchers standardize protocols for this compound’s in vitro assays to ensure reproducibility?

  • Cell line validation : Use hormone-responsive endometrial or myometrial cell lines (e.g., Ishikawa or HuLM cells) with confirmed receptor expression profiles .
  • Define solvent controls : this compound’s low solubility in methanol necessitates vehicle controls (e.g., DMSO at ≤0.1% v/v) to exclude solvent-induced artifacts .
  • Optimize incubation times : Time-course experiments (24–72 hours) are critical, as prolonged exposure may confound results due to metabolite accumulation .
  • Report purity and storage : Specify batch-specific purity (≥98%) and storage conditions (-20°C for stock solutions) to minimize variability .

Q. What methodologies are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in longitudinal studies?

  • Sampling frequency : Collect plasma/tissue samples at intervals (e.g., 0, 6, 12, 24h post-administration) to capture metabolite kinetics (e.g., ethynylestradiol derivatives) .
  • LC-MS/MS validation : Use liquid chromatography-tandem mass spectrometry with isotope-labeled internal standards for sensitive quantification .
  • Non-compartmental analysis : Calculate AUC, Cmax, and half-life to correlate exposure with therapeutic outcomes (e.g., fibroid volume reduction) .

Advanced Research Questions

Q. How can contradictory data on this compound’s osteoporotic effects be resolved across different experimental models?

Contradictions arise from species-specific metabolism and study duration. To address this:

  • Compare in vitro vs. in vivo models : Human osteoblast cultures may lack metabolic enzymes present in rodents, altering drug effects .
  • Longitudinal bone density monitoring : Use micro-CT scans in long-term studies (≥6 months) to differentiate transient bone turnover from irreversible loss .
  • Evaluate dose thresholds : Identify no-observed-adverse-effect levels (NOAELs) through meta-analysis of existing datasets .

Q. What multi-omics approaches can elucidate this compound’s off-target effects in non-reproductive tissues?

  • Transcriptome profiling : RNA-seq of liver/kidney tissues can reveal metabolic pathway perturbations (e.g., cytochrome P450 regulation) .
  • Proteomic integration : Combine with SILAC-based proteomics to detect post-translational modifications linked to adverse effects (e.g., collagen degradation in bone) .
  • Network pharmacology : Use tools like STRING-DB to map interactions between this compound-targeted proteins and off-tissue signaling hubs .

Q. How can this compound be repositioned for oncology research, as suggested by transcriptomic connectivity mapping?

  • Transcriptome-driven drug repurposing : Compare gastric cancer gene signatures (e.g., from TCGA) against Connectivity Map (CLUE) datasets to identify negative correlations with this compound’s expression profile .
  • Validate anti-proliferative effects : Test in patient-derived xenograft (PDX) models of hormone-resistant cancers (e.g., triple-negative breast cancer) .
  • Mechanistic follow-up : Investigate this compound’s inhibition of kinases or epigenetic regulators (e.g., HDACs) through kinome-wide screens or ChIP-seq .

Q. What strategies mitigate bias in retrospective studies analyzing this compound’s long-term safety in clinical cohorts?

  • Propensity score matching : Adjust for confounders (e.g., age, baseline BMD) when comparing this compound users vs. non-users .
  • Adverse event triangulation : Cross-reference EHR data with patient-reported outcomes (PROs) to capture underreported effects (e.g., mood disorders) .
  • Sensitivity analyses : Test robustness by excluding outliers or varying exposure definitions (e.g., cumulative dose vs. duration) .

Q. Methodological Guidelines

Q. How should researchers design mixed-methods studies to evaluate this compound’s patient-reported outcomes (PROs)?

  • Quantitative phase : Use validated questionnaires (e.g., EHP-30 for endometriosis) with Likert scales to quantify symptom severity .
  • Qualitative follow-up : Conduct semi-structured interviews to explore unmeasured domains (e.g., psychosocial impacts) .
  • Data integration : Apply triangulation matrices to reconcile discordant quantitative-qualitative findings .

Q. What statistical methods are appropriate for analyzing this compound’s non-linear dose-response relationships?

  • Non-parametric regression : Use fractional polynomial or spline models to identify inflection points in efficacy-toxicity curves .
  • Bayesian hierarchical modeling : Account for inter-study heterogeneity in meta-analyses of preclinical data .
  • Benchmark dose (BMD) modeling : Estimate doses associated with predefined effect sizes (e.g., 10% reduction in fibroid volume) .

Propiedades

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023094
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

16320-04-0
Record name Gestrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16320-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestrinone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-152
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Gestrinone
Gestrinone
Gestrinone
Gestrinone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.